molecular formula C19H15FN2O4 B2935983 5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide CAS No. 1021134-71-3

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Cat. No. B2935983
CAS RN: 1021134-71-3
M. Wt: 354.337
InChI Key: GFDRJVJUKJPXHA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyran, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, with a double bond. The compound also contains a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms, and is known to exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups attached to the pyran ring. These include a fluorobenzyl group, a pyridin-2-ylmethyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyran derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

  • Research has led to the design and synthesis of various compounds, including "5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide," for targeting specific proteins and enzymes implicated in diseases. For example, a study by Jeankumar et al. (2013) focused on creating thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of such compounds in combating tuberculosis through inhibition of the GyrB ATPase and DNA gyrase supercoiling activity without cytotoxic effects at tested concentrations (Jeankumar et al., 2013).

Anticancer Activity

  • Compounds related to "this compound" have been evaluated for their cytotoxic activity against various cancer cell lines. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, examining their in vitro cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancers. The study offers insights into the structure-activity relationship, contributing to the development of potential anticancer agents (Hassan et al., 2015).

Non-linear Optical (NLO) and Molecular Docking Studies

  • Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds, including non-linear optical (NLO) properties and molecular docking analyses. These studies explored the binding modes of compounds to the colchicine binding site of tubulin, indicating potential for inhibition of tubulin polymerization and anticancer activity. Such research demonstrates the multifaceted applications of these compounds in medicinal chemistry and drug design (Jayarajan et al., 2019).

Antimicrobial Activity

  • Synthesis and evaluation of new derivatives for antimicrobial activities have been a focus of research. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing promising results against several bacterial strains. This highlights the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its potential uses, and its safety profile .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDRJVJUKJPXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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